6-fluoro-1H-indole-3-carboxylic acid

Crystal engineering Solid-state chemistry Polymorph screening

6-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-44-3, MFCD06203359) is a fluorinated indole derivative bearing a carboxylic acid group at the 3-position and a single fluorine substituent at the 6-position of the benzo ring. With a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 Da, this compound is a crystalline solid (mp 242–244 °C, decomposition) that obeys Lipinski's Rule of Five (zero violations, ACD/LogP 2.04).

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 23077-44-3
Cat. No. B1385991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indole-3-carboxylic acid
CAS23077-44-3
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2C(=O)O
InChIInChI=1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
InChIKeyITDFSNLFIZWJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-44-3): A Position-Specific Fluorinated Indole Building Block for Medicinal Chemistry and Agrochemical Research


6-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-44-3, MFCD06203359) is a fluorinated indole derivative bearing a carboxylic acid group at the 3-position and a single fluorine substituent at the 6-position of the benzo ring. With a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 Da, this compound is a crystalline solid (mp 242–244 °C, decomposition) [1] that obeys Lipinski's Rule of Five (zero violations, ACD/LogP 2.04) . It serves primarily as a versatile synthetic intermediate in the preparation of pharmacologically active molecules—including serotonin receptor ligands, HDAC inhibitors, and agrochemical auxin mimics—rather than as a terminal bioactive agent itself. The compound is commercially available from multiple vendors at ≥98% purity .

Why Generic Substitution Fails: Positional Fluoro-Regioisomers and Halogen Variants of Indole-3-carboxylic Acid Are Not Interchangeable in Target-Oriented Synthesis


The 6-fluoro substitution on the indole-3-carboxylic acid scaffold is not arbitrarily interchangeable with other halogen regioisomers (e.g., 4-fluoro, 5-fluoro, 6-chloro, or 6-bromo analogues). Crystallographic studies demonstrate that the identity and position of the halogen atom significantly alter crystal packing, intermolecular hydrogen-bonding networks, and π–π stacking motifs [1]. In pharmacological applications, the 6-fluoroindol-3-yl moiety confers distinct serotonin transporter (SERT) affinity and 5-HT receptor subtype selectivity that cannot be replicated by 4-fluoro or 5-fluoro congeners in the same urea or piperidine-tethered chemotypes [2]. For procurement decisions, substituting a 5-fluoro or unsubstituted indole-3-carboxylic acid will yield a different crystal form, altered reactivity in downstream coupling reactions, and, if carried into a bioactive molecule, a potentially divergent pharmacological profile—making regioisomer-specific sourcing essential.

Product-Specific Quantitative Evidence Guide: 6-Fluoro-1H-indole-3-carboxylic acid (23077-44-3) Differentiation Data


Crystal Structure Differentiation: 6-Fluoro-ICA vs. 5-Fluoro-, 4-Fluoro-, 6-Chloro-, and 6-Bromo-ICA in Solid-State Packing

In a systematic CrystEngComm investigation comparing halogen-substituted indole-3-carboxylic acids (ICA), the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid was determined and contrasted with its 5-fluoro, 4-fluoro, 6-chloro, and 6-bromo congeners. The 6-fluoro-ICA crystallizes in the monoclinic space group with unit cell parameters a = 7.0054(14) Å, b = 11.699(2) Å, c = 9.2947(19) Å, β = 104.15(3)°, V = 738.7(3) ų, and Z = 4 [1]. All non-H atoms are approximately coplanar, with carboxy O-atom deviations of only 0.0809 and −0.1279 Å from the indole plane [1]. In the crystal, molecules form O—H⋯O hydrogen-bonded dimers, further linked by N—H⋯O hydrogen bonds and π–π stacking interactions with centroid–centroid distance = 3.680(2) Å [1]. The CrystEngComm study demonstrated that the kind of halogen atom (F vs. Cl vs. Br) and the substitution position (4-, 5-, 6-) have a significant effect on crystal structures, intermolecular interactions, and π⋯π stacking motifs [2].

Crystal engineering Solid-state chemistry Polymorph screening

Pharmacological Differentiation: 6-Fluoroindol-3-yl Moiety Is Essential for Dual 5-HT Reuptake Inhibition and 5-HT1B/1D Antagonism—Comparison of 4-F, 5-F, and 6-F Regioisomers

In a systematic SAR study published in the Journal of Medicinal Chemistry, a series of unsymmetrical ureas were prepared by coupling indole derivatives with aniline moieties. The 5-fluoro-1H-indol-3-yl analogue (compound 5), the 4-fluoro-1H-indol-3-yl analogue (21a), and the 6-fluoro-1H-indol-3-yl analogue (21b) were directly compared for 5-HT1B, 5-HT1A, and 5-HT1D receptor binding affinities using [¹²⁵I]iodocyanopindolol, [³H]5-HT, and [³H]8-OH-DPAT radioligands in rat frontal cortex, calf striatum, and rat hippocampus, respectively [1]. All three fluoro-regioisomers showed significantly higher affinity at the 5-HT1B receptor compared to 5-HT1A and 5-HT1D receptors [1]. Functional 5-HT1B/1D antagonistic activity was confirmed in the rabbit saphenous vein model (pA₂ values 7.3–8.7) and in guinea pig cortical slice [³H]5-HT release assays [1]. The 6-fluoro analogue 21b was identified as one of the most interesting candidates, exhibiting both 5-HT reuptake inhibition and 5-HT1B/1D antagonism in vitro [1].

Serotonin pharmacology Antidepressant discovery Structure-activity relationship (SAR)

6-Fluoro-1H-indole-3-carboxylic Acid as the Defining Synthon for LY367265: A Dual SERT Inhibitor / 5-HT2A Antagonist with Sub-Nanomolar Affinity

The clinical-stage antidepressant candidate LY367265 (1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-5,6-dihydro-1H,4H-[1,2,5]thiadiazolo[4.3.2-ij]quinoline-2,2-dioxide) incorporates the 6-fluoro-1H-indol-3-yl fragment as its core pharmacophoric element [1]. LY367265 demonstrated a Ki of 2.3 nM for the 5-HT transporter (SERT) and a Ki of 0.81 nM for the 5-HT2A receptor—representing higher affinity than the clinically used antidepressant nefazodone [1]. Functional characterization showed potent inhibition of [³H]5-HT uptake into rat cortical synaptosomes (IC₅₀ = 3.1 nM) with >300-fold selectivity over [³H]noradrenaline uptake (IC₅₀ > 1000 nM) [1]. The 6-fluoro substitution pattern is integral to this pharmacological phenotype; the compound cannot be constructed from 4-fluoro or 5-fluoro indole-3-carboxylic acid precursors without fundamentally altering the structure.

Antidepressant drug discovery Serotonin transporter (SERT) 5-HT2A receptor

Synthetic Accessibility and Reproducibility: 66% Yield via Trifluoroacetic Anhydride Route from 6-Fluoroindole with Documented QC Characterization

A well-characterized synthetic protocol for 6-fluoro-1H-indole-3-carboxylic acid proceeds via slow dropwise addition of trifluoroacetic anhydride (2.2 equiv.) to 6-fluoroindole (1.0 equiv., 4.000 g scale) in DMF at 0 °C, followed by alkaline hydrolysis (4 M NaOH, reflux, 4 h) and acidification to pH 3, yielding the product as an off-white solid in 66% yield (3.5 g) [1]. The product was confirmed by ¹H NMR (DMSO-d₆, 300 MHz): δ 12.03 (bs, 1H), 11.87 (s, 1H), 7.99–7.92 (m, 2H), 7.23 (dd, J = 9.9 & 2.4 Hz, 1H), 7.03–6.97 (m, 1H) [1]. This protocol was disclosed in patent WO2017/197177 (Buck Institute for Research on Aging) [1]. The Schlosser et al. (2006) study provides an alternative comprehensive synthetic access to all twelve fluoroindolecarboxylic acid regioisomers, enabling systematic comparison of synthetic routes and yields across the positional isomer series .

Process chemistry Building block synthesis Scale-up feasibility

Physicochemical Property Profile: Predicted LogP 2.04 and Zero Rule-of-5 Violations Differentiate 6-Fluoro-ICA from Higher-Halogen Analogues

The ACD/Labs Percepta-predicted physicochemical parameters for 6-fluoro-1H-indole-3-carboxylic acid include an ACD/LogP of 2.04, zero Rule-of-5 violations, 3 H-bond acceptors, 2 H-bond donors, 1 freely rotatable bond, a polar surface area of 53 Ų, and a density of 1.51 ± 0.06 g/cm³ . The experimentally determined melting point is 242–244 °C (with decomposition), and the boiling point is predicted at 422.2 ± 25.0 °C at 760 mmHg . In contrast, heavier halogen analogues (6-chloro-ICA, 6-bromo-ICA) exhibit increased molecular weight, larger molar refractivity, and altered LogP values, which shift their drug-likeness and permeability profiles [1]. The fluorine atom at position 6 provides a balance of electronegativity and steric minimality (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å, Br = 1.85 Å) that preserves the planar conformation of the indole-carboxylic acid system while modulating electronic properties [1].

Drug-likeness Physicochemical profiling Lead-like properties

Herbicidal Lead Generation: Indole-3-carboxylic Acid Derivatives, Including 6-Fluoro-ICA-Based Scaffolds, Achieve 60–97% Root/Shoot Inhibition in Monocot and Dicot Weed Models

A 2022 Frontiers in Chemistry study reported the design, synthesis, and herbicidal evaluation of 24 novel indole-3-carboxylic acid derivatives as transport inhibitor response 1 (TIR1) auxin receptor antagonists [1]. While 6-fluoro-1H-indole-3-carboxylic acid itself was not directly tested as a herbicide, the study establishes the indole-3-carboxylic acid scaffold—including fluorinated variants—as a validated template for auxinic herbicide development. In petri dish assays, most target compounds exhibited 60–97% inhibitory rates on roots and shoots of both dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli) [1]. The best-performing compounds (10d and 10h) achieved 96% and 95% root inhibition of B. napus at 100 mg/L, maintaining 92% and 93% inhibition at 10 mg/L [1]. Molecular docking confirmed that these indole-3-carboxylic acid derivatives engage the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions [1]. The 6-fluoro-ICA building block provides a direct entry point into this chemotype for agrochemical discovery programs.

Agrochemical discovery Auxin mimic herbicides TIR1 antagonists

Best Research and Industrial Application Scenarios for 6-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-44-3)


Serotonergic Drug Discovery: Synthesis of Dual SERT Inhibitor / 5-HT Receptor Antagonist Candidates

Medicinal chemistry teams pursuing serotonin transporter (SERT) inhibitors with adjunctive 5-HT1B/1D or 5-HT2A antagonist activity should prioritize 6-fluoro-1H-indole-3-carboxylic acid as the core building block. The 6-fluoroindol-3-yl moiety is pharmacophorically essential for the LY367265 chemotype (SERT Ki = 2.3 nM; 5-HT2A Ki = 0.81 nM) and for the urea-based dual 5-HT reuptake inhibitor / 5-HT1B/1D antagonist series where 6-fluoro (21b), 5-fluoro (5), and 4-fluoro (21a) analogues were directly compared . The carboxylic acid handle at the 3-position enables modular coupling to diverse amine-containing fragments via standard amide bond formation, making this compound a versatile entry point for parallel library synthesis. Procurement of the 6-fluoro regioisomer is mandatory; substitution with 5-fluoro- or 4-fluoro-indole-3-carboxylic acid will alter the pharmacological profile and compromise SAR consistency .

Crystal Engineering and Solid-State Form Screening: Halogen-Substituted Indole-3-carboxylic Acid Series

Researchers engaged in crystal engineering, co-crystal design, or solid-form screening of indole-based pharmaceutical intermediates should source 6-fluoro-1H-indole-3-carboxylic acid as part of a systematic halogen/position series. The compound's crystal structure has been rigorously solved (monoclinic, R = 0.043) and directly compared with 5-fluoro, 4-fluoro, 6-chloro, and 6-bromo congeners in a dedicated CrystEngComm study . The 6-fluoro-ICA forms characteristic O—H⋯O hydrogen-bonded dimers and N—H⋯O-linked chains with π–π stacking (centroid distance 3.680 Å), providing a well-characterized reference point for studying halogen-dependent supramolecular synthons . The compound's co-planar conformation (carboxy O-atom deviations <0.13 Å from the indole plane) is a structural feature that may influence co-crystal formation propensity .

Agrochemical Lead Discovery: Synthesis of TIR1-Targeted Auxinic Herbicide Candidates

Agrochemical discovery groups developing auxin mimic herbicides based on the transport inhibitor response 1 (TIR1) antagonist mechanism should consider 6-fluoro-1H-indole-3-carboxylic acid as a fluorinated building block for scaffold diversification. The indole-3-carboxylic acid chemotype has demonstrated 60–97% root and shoot inhibition across monocot and dicot weed species in petri dish assays, with optimized leads achieving >90% inhibition at concentrations as low as 10 mg/L . The 6-fluoro substitution introduces an electron-withdrawing group that may modulate TIR1 binding affinity through altered π-stacking and hydrogen-bonding interactions, as evidenced by molecular docking studies . This compound enables structure-activity relationship exploration of fluorine positional effects within the indole-3-carboxylic acid herbicide class.

Process Chemistry Development: Scalable Synthesis of Fluorinated Indole-3-carboxylic Acid Building Blocks

Process R&D groups requiring multi-gram to kilogram quantities of 6-fluoro-1H-indole-3-carboxylic acid can reference the well-documented TFAA/DMF acylation–hydrolysis protocol (66% yield at 4 g scale, ¹H NMR fully assigned) disclosed in patent WO2017/197177 . The synthesis uses commercially available 6-fluoroindole as starting material with trifluoroacetic anhydride as the acylating agent, avoiding transition-metal catalysts or chromatographic purification. The Schlosser et al. (2006) systematic study of all twelve fluoroindolecarboxylic acid regioisomers provides alternative synthetic strategies and benchmark yields for comparative process evaluation . Commercial sourcing at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) is available for laboratories preferring direct procurement over in-house synthesis .

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